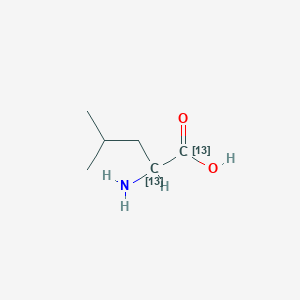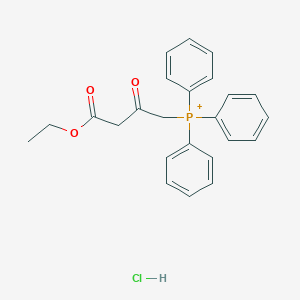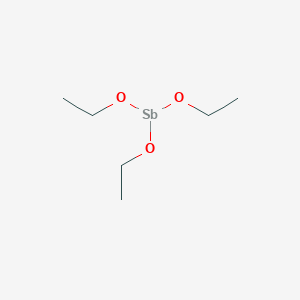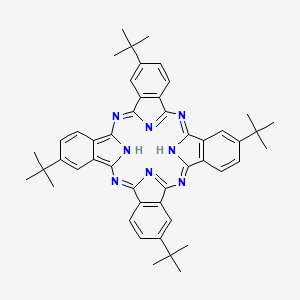
N-acetyl-L-((13)C4)aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-aspartic acid-1,2,3,4-13C4 is a labeled compound used in various scientific research applications. It is a derivative of N-Acetyl-L-aspartic acid, where the carbon atoms at positions 1, 2, 3, and 4 are replaced with the isotope carbon-13. This isotopic labeling makes it particularly useful in studies involving metabolic pathways and molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-aspartic acid-1,2,3,4-13C4 typically involves the acetylation of L-aspartic acid with acetic anhydride in the presence of a catalyst. The isotopic labeling is achieved by using carbon-13 labeled reagents. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of N-Acetyl-L-aspartic acid-1,2,3,4-13C4 follows similar synthetic routes but on a larger scale. The process involves using high-purity carbon-13 labeled reagents and advanced purification techniques to achieve the required isotopic purity and chemical purity .
化学反応の分析
Types of Reactions
N-Acetyl-L-aspartic acid-1,2,3,4-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-acids.
Reduction: Selective reduction can lead to the formation of protected homoserine γ-lactones.
Substitution: It can participate in substitution reactions to form derivatives like racemic amino substituted succinimide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various derivatives of N-Acetyl-L-aspartic acid, such as protected homoserine γ-lactones and racemic amino substituted succinimide .
科学的研究の応用
N-Acetyl-L-aspartic acid-1,2,3,4-13C4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in studies involving metabolic pathways and molecular interactions.
Biology: Helps in understanding the metabolic processes in organisms.
Medicine: Used in research related to neurological disorders and brain metabolism.
Industry: Employed in the synthesis of peptides and other complex molecules
作用機序
N-Acetyl-L-aspartic acid-1,2,3,4-13C4 exerts its effects by participating in metabolic pathways. It is synthesized in the mitochondria from aspartic acid and acetyl-coenzyme A. It may function as a neurotransmitter in the brain by acting on metabotropic glutamate receptors . The molecular targets and pathways involved include the central nervous system, where it plays a role in neuronal health and function .
類似化合物との比較
Similar Compounds
N-Acetyl-L-aspartic acid: The non-labeled version of the compound.
N-Acetyl-1-13C-L-aspartic acid: Labeled at a single carbon position.
N-Acetyl-S-aspartic acid: Another derivative with slight structural differences
Uniqueness
N-Acetyl-L-aspartic acid-1,2,3,4-13C4 is unique due to its multiple carbon-13 labels, making it highly valuable for detailed metabolic studies. Its isotopic labeling allows for precise tracking and analysis in various research applications, providing insights that non-labeled or single-labeled compounds cannot offer .
特性
分子式 |
C6H9NO5 |
|---|---|
分子量 |
179.11 g/mol |
IUPAC名 |
(2S)-2-acetamido(1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1/i2+1,4+1,5+1,6+1 |
InChIキー |
OTCCIMWXFLJLIA-OCZMAYJFSA-N |
異性体SMILES |
CC(=O)N[13C@@H]([13CH2][13C](=O)O)[13C](=O)O |
正規SMILES |
CC(=O)NC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















